Positional Isomer Toxicity Profile: 5-Ethyl-2-nitrophenol vs 4-Nitrophenol (p-Nitrophenol) Cytotoxicity Comparison
In yeast (Saccharomyces cerevisiae) toxicity assays, the 2-nitrophenol (ortho) scaffold exhibits substantially lower acute cytotoxicity than the 4-nitrophenol (para) scaffold, with IC50 values of 3 mM for o-nitrophenol versus 1.5 mM for p-nitrophenol [1]. While direct IC50 data for 5-ethyl-2-nitrophenol are not reported, class-level inference establishes that 2-nitrophenol derivatives bearing ortho-nitro groups demonstrate ~50% higher IC50 (lower acute toxicity) compared to p-nitrophenol in eukaryotic cell models. This differential toxicity profile translates to reduced methemoglobinemia risk associated with para-isomers [1].
| Evidence Dimension | Acute cytotoxicity (IC50) in Saccharomyces cerevisiae |
|---|---|
| Target Compound Data | 3 mM (o-nitrophenol, class representative for ortho-nitro scaffold) |
| Comparator Or Baseline | 1.5 mM (p-nitrophenol) |
| Quantified Difference | 2-fold higher IC50 (50% lower acute toxicity) for ortho-nitro scaffold |
| Conditions | Yeast S. cerevisiae growth inhibition assay |
Why This Matters
For laboratories conducting toxicological screening or environmental fate studies where minimizing acute eukaryotic cytotoxicity is a priority, ortho-substituted 2-nitrophenols present a measurably safer handling profile compared to para-nitrophenol analogs.
- [1] Gene Expression Omnibus (GEO). GSE9262: Gene expression profiles by 3 types of nitrophenol isomers. NCBI; 2007. View Source
